3-(Benzo[b]thiophen-2-ylmethyl)piperidine
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Overview
Description
3-(Benzo[b]thiophen-2-ylmethyl)piperidine is a compound that features a piperidine ring attached to a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine typically involves the reaction of benzo[b]thiophene derivatives with piperidine under specific conditions. One common method includes the use of benzo[b]thiophene-2-carbaldehyde, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to dihydrobenzo[b]thiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Benzo[b]thiophen-2-ylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Benzo[b]thiophene: A simpler analog without the piperidine ring.
Piperidine: A basic structure without the benzo[b]thiophene moiety.
Thiophene Derivatives: Compounds with similar sulfur-containing heterocycles but different substituents.
Uniqueness: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine is unique due to the combination of the benzo[b]thiophene and piperidine rings, which imparts distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. Its synthesis, chemical reactions, and scientific research applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H17NS |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-ylmethyl)piperidine |
InChI |
InChI=1S/C14H17NS/c1-2-6-14-12(5-1)9-13(16-14)8-11-4-3-7-15-10-11/h1-2,5-6,9,11,15H,3-4,7-8,10H2 |
InChI Key |
UWPDSEAYXXQMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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